molecular formula C16H8BrCl2NO2 B273903 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one

2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B273903
M. Wt: 397 g/mol
InChI Key: RGZCWBZYJBWWQT-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one, also known as BDFO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BDFO is a heterocyclic organic compound that contains a five-membered ring with an oxygen atom and a nitrogen atom.

Mechanism of Action

2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one's mechanism of action is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins and other inflammatory mediators. In addition, this compound has been shown to exhibit anti-bacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation is that this compound is not very soluble in water, which can make it difficult to use in certain experiments. In addition, this compound's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one. One direction is to further investigate its anti-cancer, anti-inflammatory, and anti-bacterial activities, and to determine its mechanism of action. Another direction is to explore its potential applications in materials science, such as the synthesis of novel polymers and liquid crystals. In addition, this compound could be further studied for its potential use as a fluorescent probe for the detection of heavy metal ions in environmental science.

Synthesis Methods

2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process that involves the reaction of 4-bromoaniline with 2,4-dichlorobenzaldehyde in ethanol to form 2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)aniline. This intermediate product is then reacted with ethyl oxalyl chloride in the presence of triethylamine to form this compound.

Scientific Research Applications

2-(4-bromophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. In materials science, this compound has been used as a building block for the synthesis of novel polymers and liquid crystals. In environmental science, this compound has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions.

properties

Molecular Formula

C16H8BrCl2NO2

Molecular Weight

397 g/mol

IUPAC Name

(4E)-2-(4-bromophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H8BrCl2NO2/c17-11-4-1-9(2-5-11)15-20-14(16(21)22-15)7-10-3-6-12(18)8-13(10)19/h1-8H/b14-7+

InChI Key

RGZCWBZYJBWWQT-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=N/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2)Br

SMILES

C1=CC(=CC=C1C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2)Br

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2)Br

Origin of Product

United States

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